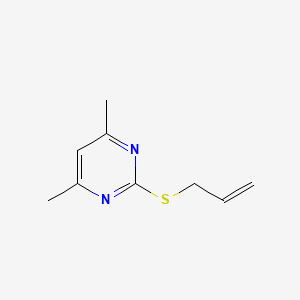

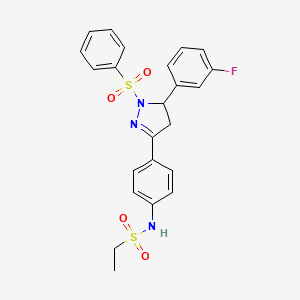

![molecular formula C21H19ClN4OS B3007992 2-(4-chlorophenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide CAS No. 894025-48-0](/img/structure/B3007992.png)

2-(4-chlorophenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-(4-chlorophenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide is a complex molecule that likely contains a chlorophenyl group, a thiazolotriazol moiety, and an acetamide linkage. While the specific compound is not directly discussed in the provided papers, related structures and functionalities are mentioned, which can help infer some properties and synthetic routes for the compound .

Synthesis Analysis

The synthesis of related compounds involves the formation of acetamide derivatives and the attachment of chlorophenyl groups. For instance, the synthesis of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide involves the orientation of a chlorophenyl ring at a specific angle to the thiazole ring, which is a structural feature that might be relevant to the synthesis of the compound . Additionally, the transformation of 2-(acetamido)-3-(4-chlorophenyl)acrylohydrazide into various compounds, as described in the second paper, involves reactions with aromatic aldehydes and aryl isothiocyanates, which could be a part of the synthetic route for the target compound .

Molecular Structure Analysis

The molecular structure of related compounds shows specific orientations and linkages. For example, in the structure of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, the chlorophenyl ring is oriented at an angle of 7.1° with respect to the thiazole ring . This information provides insight into the steric and electronic considerations that would be relevant in the molecular structure analysis of the target compound.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the formation of acetamide linkages and the attachment of chlorophenyl groups. The second paper describes the synthesis of compounds by reacting aromatic aldehydes or aryl isothiocyanates with an acrylohydrazide derivative . These reactions could be similar to those that the target compound undergoes, suggesting possible reactivity patterns such as nucleophilic substitution or condensation reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar compounds can be inferred. The intermolecular interactions, such as C—H⋯O interactions, play a role in the crystal packing and could influence the melting point, solubility, and stability of the compound . The IR, NMR, and mass spectral data provided for the synthesized compounds in the second paper offer a foundation for predicting the spectroscopic properties of the target compound .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

- Thiazolo[3,2-b][1,2,4]triazol-6-ones, similar to the compound , have shown potential as anticancer agents, particularly against renal cancer, leukemia, colon cancer, breast cancer, and melanoma. These compounds demonstrate potent anticancer activity (Lesyk et al., 2007).

Antimicrobial Evaluation

- Some derivatives have been synthesized for their in vitro antibacterial and antifungal activity against various microorganisms, highlighting the compound's potential in treating microbial infections (Lobo et al., 2010).

Anti-Inflammatory and Analgesic Properties

- Studies have synthesized derivatives of thiazolo[3,2-b]-1,2,4-triazoles with the evaluation of their anti-inflammatory and analgesic properties. This research suggests potential applications in developing non-steroidal anti-inflammatory drugs (Tozkoparan et al., 1999).

Lipase and α-Glucosidase Inhibition

- Novel derivatives have been synthesized and evaluated for their inhibition of lipase and α-glucosidase, indicating potential applications in the treatment of diseases related to these enzymes (Bekircan et al., 2015).

Quantum Mechanical Studies

- The compound has been a subject of quantum mechanical studies, which provide insights into its molecular structure and properties, essential for understanding its biological activity and potential applications (Kuruvilla et al., 2018).

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4OS/c1-14-3-2-4-16(11-14)20-24-21-26(25-20)18(13-28-21)9-10-23-19(27)12-15-5-7-17(22)8-6-15/h2-8,11,13H,9-10,12H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGRPAZZWFVUJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)aniline hydrochloride](/img/structure/B3007909.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3007910.png)

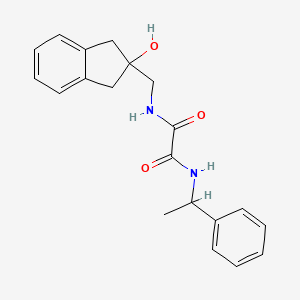

![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2,5-dimethoxyphenethyl)propanamide](/img/structure/B3007911.png)

![N-(3-{[3-(2-ethylphenoxy)-2-(3-methoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B3007914.png)

![6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid](/img/structure/B3007916.png)

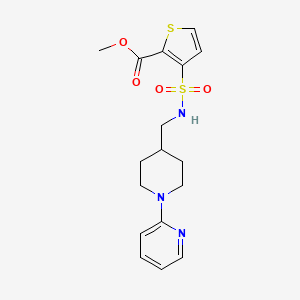

![N-[1-(3,5-Difluorophenyl)sulfonylpiperidin-3-yl]-5-fluoro-N,6-dimethylpyrimidin-4-amine](/img/structure/B3007917.png)

![6-[(4-Bromophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3007922.png)

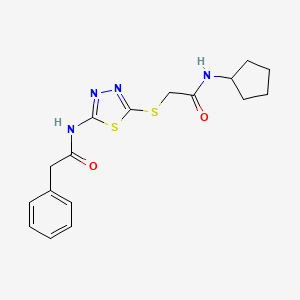

![4-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B3007925.png)

![N-(3-chloro-4-methylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3007931.png)